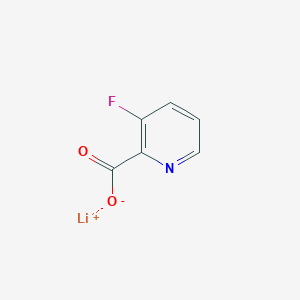

Lithium 3-fluoropyridine-2-carboxylate

CAS No.: 603310-20-9

Cat. No.: VC3756247

Molecular Formula: C6H3FLiNO2

Molecular Weight: 147.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 603310-20-9 |

|---|---|

| Molecular Formula | C6H3FLiNO2 |

| Molecular Weight | 147.1 g/mol |

| IUPAC Name | lithium;3-fluoropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C6H4FNO2.Li/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | POYLONJDIWUFHZ-UHFFFAOYSA-M |

| SMILES | [Li+].C1=CC(=C(N=C1)C(=O)[O-])F |

| Canonical SMILES | [Li+].C1=CC(=C(N=C1)C(=O)[O-])F |

Introduction

Chemical Identity and Structural Characteristics

Lithium 3-fluoropyridine-2-carboxylate is a crystalline solid characterized by a pyridine ring with a fluorine substituent at the 3-position and a lithium carboxylate group at the 2-position. The compound is the lithium salt of 3-fluoropyridine-2-carboxylic acid, which forms through deprotonation of the carboxylic acid group .

Basic Information

| Parameter | Description |

|---|---|

| Chemical Name | Lithium 3-fluoropyridine-2-carboxylate |

| Common Synonyms | Lithium 3-fluoropicolinate |

| CAS Registry Number | 603310-20-9 |

| Molecular Formula | C₆H₃FLiNO₂ |

| Molecular Weight | 147.03 g/mol |

| SMILES Notation | [O-]C(=O)c1ncccc1F.[Li+] |

Table 1. Chemical identity data for lithium 3-fluoropyridine-2-carboxylate

Structural Analysis

The compound features a planar pyridine ring with a fluorine atom at the 3-position, which significantly influences the electronic properties of the molecule. The carboxylate group at the 2-position coordinates with the lithium cation, creating a characteristic salt structure. This arrangement contributes to the compound's reactivity and its applications in organic synthesis .

Physical and Chemical Properties

Lithium 3-fluoropyridine-2-carboxylate exhibits distinct physical and chemical properties that make it valuable for various chemical transformations and applications.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white |

| Melting Point | >300°C |

| Solubility | Soluble in polar solvents like water and alcohols; limited solubility in non-polar organic solvents |

Table 2. Physical properties of lithium 3-fluoropyridine-2-carboxylate

Chemical Reactivity

The compound demonstrates several notable chemical characteristics:

-

The lithium carboxylate group serves as a nucleophilic center in various transformations

-

The fluorine substituent at the 3-position influences regioselectivity in subsequent reactions

-

The pyridine nitrogen can participate in coordination chemistry and hydrogen bonding

-

The compound can undergo transmetallation reactions with other metal salts

Synthesis Methods

Practical Synthesis Procedure

A practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate involves the regioselective lithiation of 3-fluoropyridine followed by carboxylation. The synthesis procedure has been developed to provide high yields and purity of the desired product .

Regioselective Lithiation

The synthesis begins with 3-fluoropyridine, which can be regioselectively lithiated at either the C-2 or C-4 position depending on the reaction conditions. For the preparation of lithium 3-fluoropyridine-2-carboxylate, conditions favoring C-2 lithiation are employed .

| Parameter | Condition for C-2 Lithiation |

|---|---|

| Base | n-Butyllithium |

| Solvent | Diethyl ether or tetrahydrofuran |

| Temperature | -78°C to -10°C |

| Reaction Time | 1-2 hours |

Table 3. Typical conditions for regioselective lithiation of 3-fluoropyridine at C-2 position

Carboxylation Process

Following lithiation, a quench procedure with carbon dioxide has been developed which conveniently provides the lithium carboxylate in high yield and purity. This process involves:

-

Introduction of carbon dioxide (typically as dry ice or from a cylinder) to the lithiated species

-

Formation of the lithium carboxylate salt in situ

-

Isolation of the pure compound through appropriate workup procedures

The reaction scheme can be represented as:

3-Fluoropyridine → 2-Lithio-3-fluoropyridine → Lithium 3-fluoropyridine-2-carboxylate

Alternative Synthesis Approaches

While the direct lithiation approach is common, alternative synthetic routes have been explored to address limitations such as the use of hazardous reagents (n-butyllithium) and harsh reaction conditions.

From 3-Fluoropyridine-2-Carboxylic Acid

Another approach involves the preparation of 3-fluoropyridine-2-carboxylic acid first, followed by treatment with lithium hydroxide or lithium carbonate to form the lithium salt:

3-Fluoropyridine-2-carboxylic acid + LiOH → Lithium 3-fluoropyridine-2-carboxylate + H₂O

This method provides a safer alternative but may require additional purification steps.

Limitations of Current Methods

Current synthesis methods have several limitations, including:

-

The use of n-butyllithium, which presents certain dangers in handling

-

Low yields (approximately 40% for some procedures)

-

The high cost of the starting material 3-fluoropyridine

-

Requirements for low temperatures (-70°C to -78°C) in the lithiation step

Applications and Uses

Lithium 3-fluoropyridine-2-carboxylate has found applications in various fields of chemistry and pharmaceutical development.

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate for:

-

Preparation of 3-fluoropyridine-2-carboxylic acid derivatives

-

Synthesis of fluorinated heterocyclic compounds with potential biological activity

-

Formation of amides, esters, and other functional derivatives

Pharmaceutical Research

In pharmaceutical research, the compound and its derivatives have been investigated for:

-

Development of novel drug candidates

-

Synthesis of molecules with enhanced metabolic stability due to the presence of the fluorine atom

-

Preparation of compounds with improved bioavailability and membrane permeability

Building Block for Supramolecular Chemistry

Recent research has explored the use of fluorinated pyridine carboxylate derivatives in supramolecular chemistry:

-

Design of molecular building blocks for self-assembly

-

Construction of compounds capable of forming hydrogen-bonding arrays

-

Development of materials with unique crystal packing arrangements

Related Compounds and Derivatives

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Structural Difference | CAS Number |

|---|---|---|---|

| Lithium 3-fluoropyridine-2-carboxylate | C₆H₃FLiNO₂ | Reference compound | 603310-20-9 |

| 3-Fluoropyridine-2-carboxylic acid | C₆H₄FNO₂ | Protonated form (acid) | 152126-31-3 |

| Methyl 3-fluoropyridine-2-carboxylate | C₇H₆FNO₂ | Methyl ester derivative | 869108-35-0 |

| 2-Fluoropyridine-3-carboxylic acid | C₆H₄FNO₂ | Regioisomer with F at position 2 | 393-55-5 |

| 6-Bromo-3-fluoropyridine-2-carboxylic acid | C₆H₃BrFNO₂ | Additional bromo substituent | 1052714-48-3 |

Table 4. Structural comparison of lithium 3-fluoropyridine-2-carboxylate with related compounds

Derivative Synthesis and Properties

Several derivatives have been synthesized from lithium 3-fluoropyridine-2-carboxylate or related compounds:

N-(Pyridine-2-carbonyl)pyridine-2-carboxamides

Recent research has reported the synthesis and crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, including those with fluorine substituents. These compounds have been investigated for their potential applications in supramolecular chemistry .

The crystal structures of these derivatives reveal interesting packing arrangements:

-

Compounds without fluorine substituents show double layers of parallel molecules alternating with perpendicularly oriented double layers

-

Fluorinated derivatives demonstrate different packing arrangements, with molecules arranged in a longitudinal, tubular manner along the crystallographic axis

Conversion to 3-Fluoropyridine-2-methanol

Lithium 3-fluoropyridine-2-carboxylate can serve as a precursor in the synthesis of 3-fluoropyridine-2-methanol, which has applications in pharmaceutical research. Traditional synthetic routes for this conversion involve:

-

Reduction of the carboxylate group to form the alcohol

-

Multi-step processes that may include the formation of esters or other intermediates

| Hazard Category | Classification | Precautionary Statements |

|---|---|---|

| Skin Irritation | Category 2 | Causes skin irritation |

| Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |

Table 5. Hazard classification based on related fluorinated pyridine carboxylic acids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume